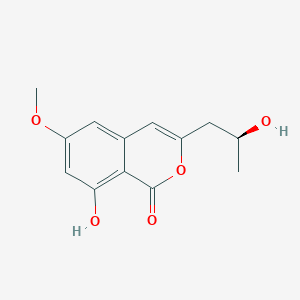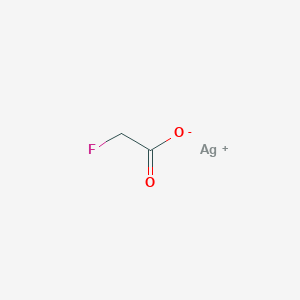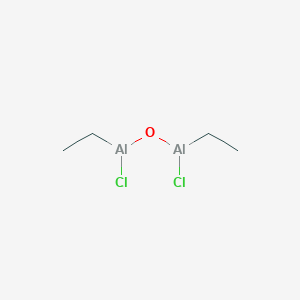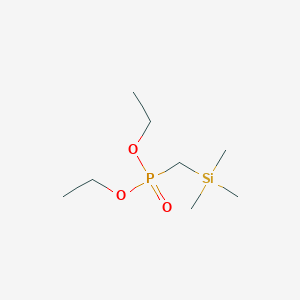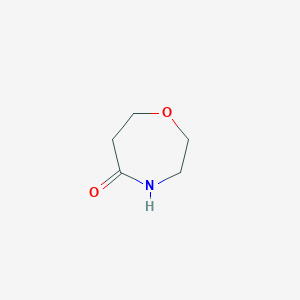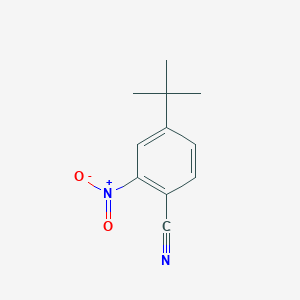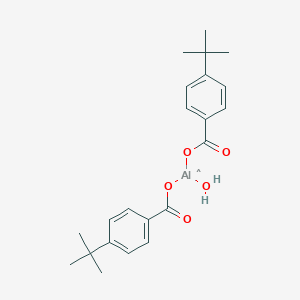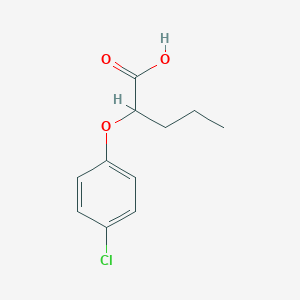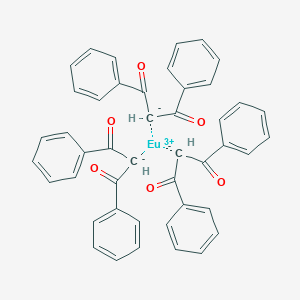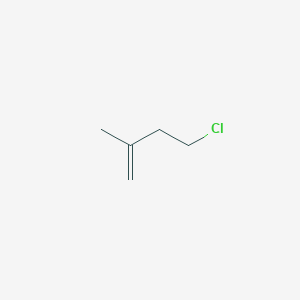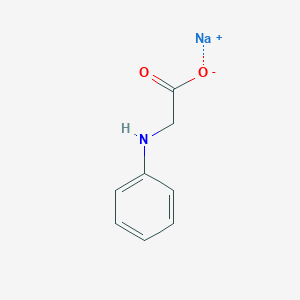
Glycine, N-phenyl-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-phenyl-, monosodium salt, also known as sodium N-phenylglycinate, is a chemical compound that is widely used in scientific research. This compound is a derivative of glycine, which is an amino acid that is found in many proteins. Sodium N-phenylglycinate is used in a variety of applications, including as a reagent in organic synthesis, as a buffering agent in biological assays, and as a stabilizer in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is important for the regulation of glutamatergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Sodium N-phenylglycinate has a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, which has been associated with improved cognitive function. Sodium N-phenylglycinate has also been shown to have antidepressant effects in animal models, which may be due to its ability to increase the levels of glycine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate in lab experiments is its ability to act as a buffering agent, which helps to maintain a stable pH environment. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using Glycine, N-phenyl-, monosodium salt N-phenylglycinate is that it may not be suitable for all types of experiments, as its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for research involving Glycine, N-phenyl-, monosodium salt N-phenylglycinate. One area of interest is the development of new pharmaceuticals based on this compound. Another area of interest is the investigation of the role of glycine in the brain and its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-phenyl-, monosodium salt N-phenylglycinate and its potential limitations in lab experiments.
Métodos De Síntesis
Sodium N-phenylglycinate can be synthesized using a variety of methods, including the reaction of glycine with phenylacetic acid and Glycine, N-phenyl-, monosodium salt hydroxide. Another method involves the reaction of glycine with benzyl chloride and Glycine, N-phenyl-, monosodium salt hydroxide. The resulting product is then treated with hydrochloric acid to form the monoGlycine, N-phenyl-, monosodium salt salt.
Aplicaciones Científicas De Investigación
Sodium N-phenylglycinate is used in a variety of scientific research applications, including as a reagent in organic synthesis. This compound is used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antidepressants. Sodium N-phenylglycinate is also used as a buffering agent in biological assays, where it helps to maintain a stable pH environment. This compound is also used as a stabilizer in pharmaceutical formulations, where it helps to prevent the degradation of active ingredients.
Propiedades
Número CAS |
10265-69-7 |
|---|---|
Nombre del producto |
Glycine, N-phenyl-, monosodium salt |
Fórmula molecular |
C8H8NNaO2 |
Peso molecular |
173.14 g/mol |
Nombre IUPAC |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Otros números CAS |
10265-69-7 |
Números CAS relacionados |
103-01-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



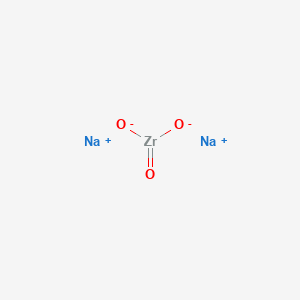

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
